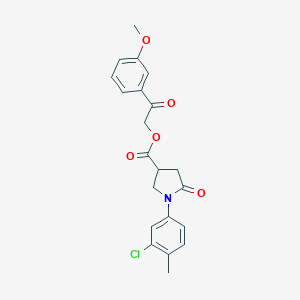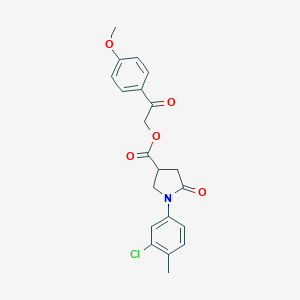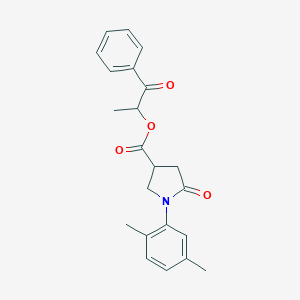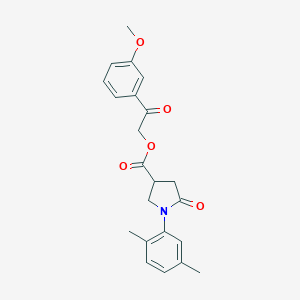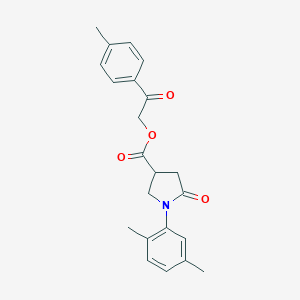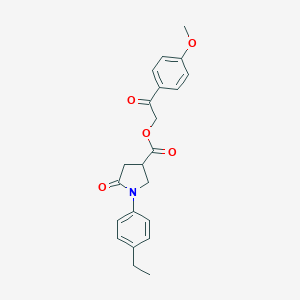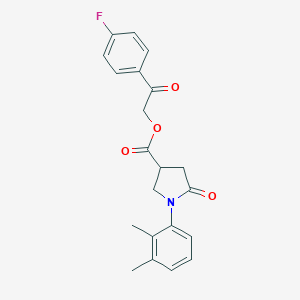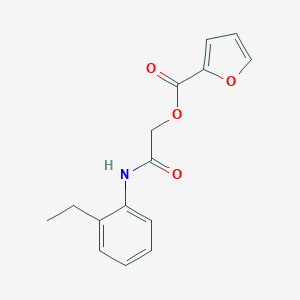
2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has gained attention in scientific research. It is a pyrrolidine-based compound that has shown potential in various applications.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of COX-2 and reduces the production of prostaglandins. In vivo studies have shown that the compound has anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate in lab experiments include its potential as a drug delivery system and its anti-inflammatory and analgesic properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential.
Orientations Futures
There are several future directions for the study of 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate. These include further investigation of its mechanism of action, its potential as a drug delivery system, and its potential as an antitumor agent. Additionally, the compound could be studied for its potential in treating other inflammatory conditions and pain disorders. Further research is needed to fully understand the potential of this compound in various scientific research applications.
In conclusion, 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine-based compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Méthodes De Synthèse
The synthesis of 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate involves the reaction between 2-oxo-2-phenylethyl bromide and 1-(naphthalen-1-yl)-2-pyrrolidin-1-yl-ethanone in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential as a drug delivery system.
Propriétés
Nom du produit |
2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Formule moléculaire |
C23H19NO4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
phenacyl 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H19NO4/c25-21(17-8-2-1-3-9-17)15-28-23(27)18-13-22(26)24(14-18)20-12-6-10-16-7-4-5-11-19(16)20/h1-12,18H,13-15H2 |
Clé InChI |
AWPDMOZCEVOGTH-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




